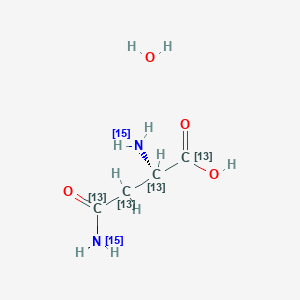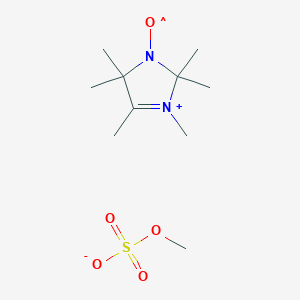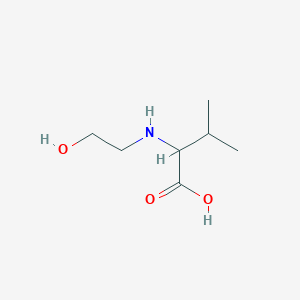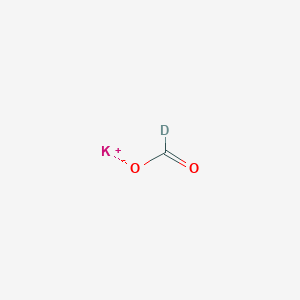
potassium;deuterioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium deuterioformate is a chemical compound consisting of potassium ions and deuterioformate ions. Deuterioformate is the deuterated form of formate, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium deuterioformate can be synthesized through the reaction of deuterium oxide (D₂O) with potassium formate (HCOOK). The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen with deuterium. The general reaction is as follows:
HCOOK+D2O→DCOOK+H2O
Industrial Production Methods: Industrial production of potassium deuterioformate involves the use of high-purity deuterium oxide and potassium formate. The reaction is carried out in a controlled environment to prevent contamination and ensure high yield. The product is then purified through crystallization and filtration processes to obtain pure potassium deuterioformate.
Types of Reactions:
- Potassium deuterioformate undergoes oxidation reactions, where the deuterioformate ion is oxidized to carbon dioxide and deuterium gas. For example, oxidation by permanganate ions:
Oxidation: DCOO−+MnO4−→CO2+D2+Mn2+
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: Potassium deuterioformate can undergo substitution reactions where the deuterium atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures.
Major Products:
Oxidation: Carbon dioxide (CO₂), deuterium gas (D₂)
Reduction: Various deuterated organic compounds
Substitution: Deuterated derivatives of formate
Scientific Research Applications
Potassium deuterioformate has several applications in scientific research:
Chemistry: Used as a deuterium source in isotopic labeling studies to trace reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the role of deuterium in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of potassium deuterioformate involves the interaction of the deuterioformate ion with various molecular targets. In oxidation reactions, the deuterioformate ion donates electrons to the oxidizing agent, resulting in the formation of carbon dioxide and deuterium gas. The presence of deuterium can influence reaction rates and pathways due to the isotope effect, where the heavier deuterium atom alters the kinetics of chemical reactions.
Comparison with Similar Compounds
Potassium Formate (HCOOK): The non-deuterated form of potassium deuterioformate.
Sodium Deuterioformate (DCOONa): Similar compound with sodium instead of potassium.
Deuterated Formic Acid (DCOOH): The deuterated form of formic acid.
Uniqueness: Potassium deuterioformate is unique due to the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and stability. This makes it valuable in isotopic labeling and tracing studies, where the behavior of deuterium can provide insights into reaction mechanisms and pathways.
Properties
CAS No. |
57444-81-2 |
|---|---|
Molecular Formula |
CHKO2 |
Molecular Weight |
85.122 g/mol |
IUPAC Name |
potassium;deuterioformate |
InChI |
InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; |
InChI Key |
WFIZEGIEIOHZCP-RWQOXAPSSA-M |
Isomeric SMILES |
[2H]C(=O)[O-].[K+] |
Canonical SMILES |
C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


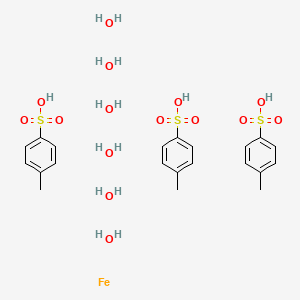
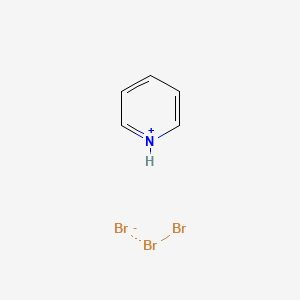

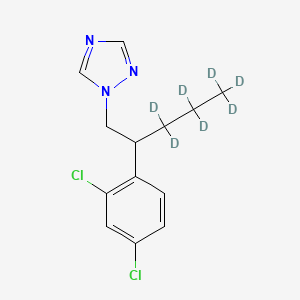


![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
